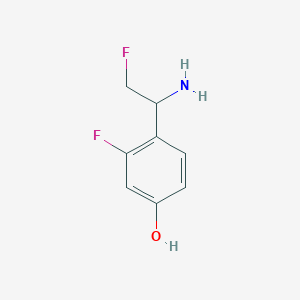

4-(1-Amino-2-fluoroethyl)-3-fluorophenol

Description

Context and Significance of Fluorinated Phenols and Fluoroethylamine Moieties in Organic Chemistry Research

The introduction of fluorine into phenolic and ethylamine (B1201723) structures can dramatically alter a molecule's properties. Fluorine's high electronegativity and small size can influence a range of physicochemical characteristics, including acidity, lipophilicity, metabolic stability, and binding affinity to biological targets. google.comnih.gov

Fluorinated Phenols: The presence of a fluorine atom on a phenol (B47542) ring can significantly impact its acidity (pKa). Furthermore, fluorination can enhance the metabolic stability of the phenolic ring by blocking sites susceptible to oxidation by cytochrome P450 enzymes. nih.gov This increased stability is a highly desirable trait in drug design, prolonging the half-life of a therapeutic agent.

Fluoroethylamine Moieties: The fluoroethylamine moiety is another critical component contributing to the potential of fluorinated pharmaceuticals. The substitution of hydrogen with fluorine in an ethylamine side chain can influence the basicity of the amino group, which in turn can affect its interaction with physiological targets. nih.gov Research on fluorinated phenethylamines has shown that the strategic placement of fluorine can lead to a range of effects on psychoactivity, from a marked decrease to an enhancement and prolongation of its effects. researchgate.net

The utility of fluorinated precursors is highlighted by the synthesis of compounds like 4-amino-3-fluorophenol (B140874), which serves as a key intermediate in the production of the multi-kinase inhibitor, Regorafenib. ontosight.ai This underscores the industrial and pharmaceutical relevance of this class of molecules.

Structural Distinctiveness and Stereochemical Considerations of 4-(1-Amino-2-fluoroethyl)-3-fluorophenol

The molecular architecture of this compound is notable for its combination of a fluorinated phenol ring and a fluoroethylamine side chain. This unique arrangement presents several key structural and stereochemical features.

Structural Features:

Fluorinated Phenol Ring: The fluorine atom positioned ortho to the hydroxyl group and meta to the aminoethyl side chain influences the electronic properties of the aromatic system.

Fluoroethylamine Side Chain: The fluorine atom on the terminal carbon of the ethyl group and the amino group on the benzylic carbon are critical functional groups.

Stereochemical Considerations: The carbon atom attached to the amino group is a chiral center, meaning that this compound can exist as a pair of enantiomers, (R) and (S). The stereochemistry of this center is crucial as different enantiomers of a chiral drug can exhibit vastly different pharmacological activities and metabolic profiles. The stereoselective synthesis of such compounds is a significant area of research in organic chemistry, often employing chiral auxiliaries or asymmetric catalysis to obtain the desired enantiomer. mdpi.com

Scope and Research Trajectories Pertaining to this compound and Structurally Related Compounds

Given the limited specific research on this compound, its potential research trajectories can be inferred from studies on structurally analogous compounds. The broader class of substituted phenethylamines is known to encompass a wide range of psychoactive drugs, including stimulants, hallucinogens, and entactogens. wikipedia.orgnih.gov

Potential Research Areas:

Medicinal Chemistry: Investigation into the biological activity of the individual enantiomers of this compound could reveal novel pharmacological properties. Its structural similarity to known neurotransmitter modulators suggests potential applications in treating neurological and psychiatric disorders. ontosight.ai

Synthesis and Methodology: The development of efficient and stereoselective synthetic routes to this compound and its analogs is a significant research avenue.

Structure-Activity Relationship (SAR) Studies: Systematic modification of the fluorine substitution patterns on both the aromatic ring and the ethylamine side chain would provide valuable insights into the structure-activity relationships of this class of compounds. drugdesign.org

The table below presents a comparative overview of structurally related fluorinated compounds, highlighting the variations in their chemical formulas and molecular weights.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 1822668-59-6 | C₈H₉F₂NO | 173.16 |

| 4-Amino-3-fluorophenol | 399-95-1 | C₆H₆FNO | 127.12 |

| (R)-2-(1-Aminoethyl)-4-fluorophenol | 63369759 | C₈H₁₀FNO | 155.17 |

| 2-Amino-3-fluorophenol | 53981-23-0 | C₆H₆FNO | 127.12 |

This table is generated based on available data for the listed compounds and serves for comparative purposes.

Structure

3D Structure

Properties

Molecular Formula |

C8H9F2NO |

|---|---|

Molecular Weight |

173.16 g/mol |

IUPAC Name |

4-(1-amino-2-fluoroethyl)-3-fluorophenol |

InChI |

InChI=1S/C8H9F2NO/c9-4-8(11)6-2-1-5(12)3-7(6)10/h1-3,8,12H,4,11H2 |

InChI Key |

RPADTEYWQBTEJV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1O)F)C(CF)N |

Origin of Product |

United States |

Synthetic Methodologies for 4 1 Amino 2 Fluoroethyl 3 Fluorophenol and Analogous Structures

Strategies for the Construction of the 3-Fluorophenol (B1196323) Core

The 3-fluorophenol scaffold is a crucial building block. Its synthesis and functionalization can be achieved through several strategic approaches, starting from readily available materials or employing modern regioselective techniques.

One of the most direct methods for constructing the required aromatic core is to start with simpler, commercially available phenolic compounds. For instance, 4-amino-3-fluorophenol (B140874), a key intermediate, can be synthesized from precursors like p-nitrophenol or 3-fluoro-4-nitrophenol (B151681). chemicalbook.comgoogle.com A typical sequence involves the reduction of the nitro group to an amine. The synthesis of 3-fluoro-4-nitrophenol itself can be achieved from 3-fluorophenol. tdcommons.org Another documented route involves the diazotization of 3-fluoroaniline (B1664137) followed by hydrolysis. google.com

A process for preparing 4-amino-3-fluorophenol, a potential precursor to the target molecule, has been described starting from sulfanilic acid and 3-fluorophenol. tdcommons.org This method involves a coupling reaction followed by reduction.

Example Synthetic Pathway to a Key Intermediate:

| Starting Material | Reagents | Product | Yield | Reference |

| 3-fluoro-4-nitrophenol | H₂, 10% Pd/C, Ethanol/THF | 4-Amino-3-fluorophenol | 100% | chemicalbook.com |

| m-Aminophenol | Anhydrous HF, KNO₂ | 3-Fluorophenol | - | google.com |

| 3-Fluoroaniline | H₂SO₄, NaNO₂, then hydrolysis | 3-Fluorophenol | 75-81% | google.com |

Introducing a fluorine atom at a specific position on an aromatic ring requires precise control. Modern electrophilic fluorinating agents, such as Selectfluor™, can be used, although they sometimes offer poor regioselectivity with activated rings like phenols. nih.gov

A novel approach involves the treatment of α-diazocyclohexenones with an electrophilic fluorine source like Selectfluor™ to afford ortho-fluorophenols regioselectively and rapidly after elimination and tautomerization. nih.gov While this method focuses on ortho-fluorination, it highlights the development of advanced strategies to control the position of fluorination on a phenol (B47542) ring system. Additionally, metal-free, highly regioselective oxidative arylation of fluorophenols has been developed where the position of the fluorine atom directs the arylation, showcasing how existing fluorine can control subsequent functionalization. nih.gov

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. chem-station.comwikipedia.org In this method, a directing metalation group (DMG) coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho-position. The resulting aryllithium species can then react with an electrophile to introduce a new substituent. wikipedia.orgorganic-chemistry.org

For phenols, the hydroxyl group itself is not an effective DMG. However, it can be converted into a more potent DMG, such as an O-carbamate (e.g., -OCONEt₂). nih.gov The aryl O-carbamate group is one of the most powerful DMGs, reliably directing lithiation to the ortho-position. nih.gov This allows for the introduction of a variety of functional groups that can later be converted into the desired side chain or a precursor to it.

General Scheme for Directed Ortho-Metalation of a Phenol Derivative:

Protection/Activation: The phenolic -OH group is converted to a DMG (e.g., O-carbamate).

Ortho-Lithiation: The aromatic ring is treated with a strong base like n-butyllithium, which selectively removes a proton from the position ortho to the DMG.

Electrophilic Quench: The generated aryllithium intermediate is reacted with an electrophile (e.g., an aldehyde, carbon dioxide) to install a functional group at the ortho-position.

Deprotection: The DMG is removed to regenerate the phenolic hydroxyl group.

This methodology provides a reliable route to contiguously substituted phenols that are otherwise difficult to access.

Introduction of the 1-Amino-2-fluoroethyl Side Chain

The synthesis of the chiral 1-amino-2-fluoroethyl side chain is a significant challenge, requiring methods that control the stereochemistry at the carbon bearing the amino group.

The creation of chiral β-fluoroamines is a topic of intense research due to their prevalence in pharmaceuticals. Various catalytic enantioselective methods have been developed.

One approach involves the use of a chiral bifunctional Brønsted acid/base catalyst to perform a highly enantio- and diastereoselective addition to nitroalkanes, ultimately yielding β-fluoroamines. acs.org Another strategy employs hydrogen bonding phase-transfer catalysis, using a chiral bis-urea catalyst to deliver fluoride (B91410) from potassium fluoride (KF) enantioselectively to an aziridinium (B1262131) ion intermediate. acs.orgacs.org Organocatalysis has also been successfully applied to generate β- and γ-fluoroamines with high enantioselectivity from commercial aldehydes. nih.gov Furthermore, the rearrangement of β-amino alcohols using diethylaminosulfur trifluoride (DAST) can proceed with high enantiospecificity to yield optically active β-fluoroamines. acs.org

Comparison of Enantioselective Methods for β-Fluoroamine Synthesis:

| Method | Catalyst/Reagent | Substrate Type | Key Feature | Enantiomeric Ratio/Excess | Reference |

| Brønsted Acid Catalysis | Chiral Bifunctional Acid/Base | Nitroalkane | Traceless nitro group strategy | High enantio- and diastereoselection | acs.org |

| Phase-Transfer Catalysis | Chiral N-ethyl bis-urea | Aziridinium ion | Uses KF as fluoride source | up to 96:4 e.r. | acs.org |

| Organocatalysis | Chiral Amine | Aldehyde | Forms chiral β-fluoronitrile intermediate | 87–96% ee | nih.gov |

| Rearrangement | DAST | β-Amino alcohol | SNi reaction via aziridinium ion | Excellent ee | acs.org |

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. ω-Transaminases (ω-TAs) are particularly valuable for the synthesis of chiral amines. mdpi.comnih.gov These enzymes, which require pyridoxal-5-phosphate (PLP) as a cofactor, catalyze the transfer of an amino group from an amine donor (like isopropylamine (B41738) or L-alanine) to a prochiral ketone acceptor. mdpi.comnih.gov

To synthesize the target side chain, a hypothetical precursor such as 1-(3-fluoro-4-hydroxyphenyl)-2-fluoroethan-1-one would be required. The ω-TA would then asymmetrically aminate the ketone to produce the desired (S)- or (R)-1-amino-2-fluoroethyl group.

The application of ω-TAs can be challenging due to factors such as product inhibition or unfavorable reaction equilibria. nih.gov Strategies to overcome these limitations include in situ product removal (ISPR) or the use of multi-enzyme systems to remove inhibitory byproducts like pyruvate. mdpi.comnih.gov Despite these challenges, ω-TAs have been successfully employed in the industrial synthesis of complex chiral amines, including fluorinated drug molecules like sitagliptin. mdpi.com

Stereoselective and Enantioselective Synthesis Approaches for Fluoroamines

Chiral Auxiliary and Asymmetric Catalysis Methods for α-Amination

The introduction of a nitrogen atom at the α-position to a carbonyl group is a critical step in forming the 1-amino-2-fluoroethyl side chain. Achieving high stereoselectivity in this transformation is paramount, and two primary strategies are employed: the use of chiral auxiliaries and asymmetric catalysis. nih.gov

Chiral Auxiliary Methods

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic pathway to control the stereochemical outcome of a reaction. wikipedia.org The auxiliary is attached to the substrate, directs the stereoselective formation of a new stereocenter, and is subsequently removed to yield the enantiomerically enriched product. wikipedia.org

Commonly used auxiliaries include:

Oxazolidinones (Evans Auxiliaries): These are prepared from readily available amino alcohols. The substrate is acylated with the oxazolidinone, and the resulting N-acyl derivative directs the stereochemistry of enolate reactions. wikipedia.org

Camphorsultam (Oppolzer's Sultam): This is another effective auxiliary used to control the stereochemistry of various transformations, including Michael additions and the formation of oxazoline (B21484) rings. wikipedia.org

Pseudoephedrine and Pseudoephenamine: These can be reacted with carboxylic acids to form amides. The α-proton can be removed to form an enolate, and subsequent reactions, such as alkylations, proceed with high diastereoselectivity, guided by the chiral scaffold. wikipedia.orgnih.gov Pseudoephenamine is noted as a practical alternative that is free of the regulatory restrictions associated with pseudoephedrine and whose derivatives often have superior physical properties, such as higher crystallinity. nih.gov

The general workflow involves attaching the auxiliary to a carboxylic acid precursor, performing the α-amination on the resulting amide, and then cleaving the auxiliary to reveal the chiral α-amino group. rsc.org

Asymmetric Catalysis Methods

Asymmetric catalysis offers a more atom-economical approach where a small amount of a chiral catalyst generates a large quantity of a chiral product. Organocatalysis, in particular, has emerged as a powerful tool for the direct asymmetric α-amination of carbonyl compounds. nih.govresearchgate.net

Key features of this method include:

Catalysts: Chiral primary or secondary amines, such as L-proline and its derivatives (e.g., silyloxyproline), are highly effective. researchgate.netresearchgate.net These catalysts react with a ketone or aldehyde to form a nucleophilic enamine intermediate in a catalytic cycle. mdpi.com

Nitrogen Source: The electrophilic aminating agents are typically azodicarboxylate esters, such as diethyl azodicarboxylate (DEAD) or dibenzyl azodicarboxylate (DBAD). mdpi.comacs.org

Mechanism: The chiral enamine, formed from the carbonyl substrate and the organocatalyst, attacks the azodicarboxylate. Subsequent hydrolysis releases the α-aminated carbonyl product and regenerates the catalyst. acs.org This method has been successfully applied to a wide range of aldehydes and ketones, affording the corresponding α-amino derivatives in high yields and enantioselectivities. nih.govacs.org

Fluoroalkylation Reactions for Introducing the 2-Fluoroethyl Moiety

The introduction of fluorine can dramatically alter a molecule's properties, and various methods exist to install the 2-fluoroethyl group. chemistryviews.org These strategies are broadly categorized as nucleophilic or electrophilic.

Nucleophilic fluorination involves the reaction of a fluoride ion (F⁻) with a substrate containing a suitable leaving group. numberanalytics.com This transformation is challenging due to the nature of the fluoride ion, which has a high charge density and is strongly solvated, reducing its nucleophilicity. ucla.eduyoutube.com

Successful nucleophilic fluorination typically requires:

Fluoride Sources: Simple alkali metal fluorides like potassium fluoride (KF) or cesium fluoride (CsF) are common but often require harsh conditions or additives to enhance solubility and reactivity. ucla.edunih.gov Other sources include tetra-n-butylammonium fluoride (TBAF) and specialized reagents like PyFluor, which can fluorinate alcohols under milder conditions with reduced elimination side products. ucla.edu

Reaction Conditions: The reaction is often performed in polar aprotic solvents (e.g., DMSO, DMF) to minimize hydrogen bonding with the fluoride ion. youtube.com Phase-transfer catalysts, such as crown ethers or phosphonium (B103445) salts, can be used to transport the fluoride ion into the organic phase. youtube.com

Mechanism: The reaction generally proceeds through an SN2 mechanism, involving the backside attack of the fluoride nucleophile on a carbon atom, displacing a leaving group (e.g., tosylate, mesylate, or halide). numberanalytics.com This results in an inversion of stereochemistry at the reaction center.

For the synthesis of a 2-fluoroethyl moiety, a precursor with a 2-hydroxyethyl side chain could be converted into a good leaving group (e.g., a tosylate) and subsequently displaced by a fluoride source.

Electrophilic fluorination utilizes a reagent that delivers a fluorine atom with a partial positive charge ("F⁺") to a nucleophilic substrate, such as an enol, enolate, or electron-rich aromatic ring. wikipedia.orgnumberanalytics.com This approach is complementary to nucleophilic methods and is widely used for synthesizing organofluorine compounds. alfa-chemistry.com

Key aspects of electrophilic fluorination include:

Reagents: Modern electrophilic fluorinating agents are typically based on an N-F bond, which is polarized to make the fluorine atom electrophilic. wikipedia.org These reagents are generally more stable and safer to handle than elemental fluorine. wikipedia.org Widely used examples include:

N-Fluorobenzenesulfonimide (NFSI): An economical and effective reagent soluble in many organic solvents. alfa-chemistry.com

Selectfluor® (F-TEDA-BF₄): A highly effective and stable crystalline salt known for its broad applicability in fluorinating various substrates. wikipedia.orgalfa-chemistry.com

N-Fluoro-o-benzenedisulfonimide (NFOBS): Another powerful reagent used for the fluorination of carbon-centered nucleophiles. wikipedia.org

Substrates: The reaction works well with electron-rich species. To introduce fluorine at the 2-position of an ethyl side chain, a precursor ketone could be converted to its corresponding enolate or silyl (B83357) enol ether, which would then act as the nucleophile to attack the electrophilic fluorine source.

Multi-Step Synthetic Pathways to 4-(1-Amino-2-fluoroethyl)-3-fluorophenol

A potential multi-step synthesis could proceed as follows:

Synthesis of the 4-Amino-3-fluorophenol Core: The synthesis of this key intermediate has been reported via several routes. A common strategy involves the reduction of 3-fluoro-4-nitrophenol. This reduction can be achieved using catalytic hydrogenation with a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. chemicalbook.com An alternative pathway starts from m-fluorophenol, which undergoes a diazo coupling reaction with sulfanilic acid, followed by reduction of the resulting azo compound. google.comtdcommons.org

Protection of Functional Groups: To prevent unwanted side reactions, the highly reactive amino and hydroxyl groups on the 4-amino-3-fluorophenol core would likely require protection. Standard protecting groups for amines (e.g., Boc, Cbz) and phenols (e.g., benzyl (B1604629), silyl ethers) could be employed.

Introduction of the Two-Carbon Side Chain: A two-carbon unit can be introduced onto the aromatic ring, likely at the position para to the hydroxyl group, via a Friedel-Crafts acylation reaction using a reagent like acetyl chloride or acetic anhydride (B1165640). This would yield a protected acetophenone (B1666503) derivative.

Construction of the 1-Amino-2-fluoroethyl Moiety: The final side chain can be assembled from the acetophenone intermediate through a sequence of reactions:

α-Fluorination: The ketone can be converted to its enolate and treated with an electrophilic fluorinating agent such as NFSI to install the fluorine atom alpha to the carbonyl group.

Asymmetric Amination: The resulting α-fluoro ketone is a substrate for asymmetric amination. This could be achieved via reductive amination using a chiral catalyst or by converting the ketone to an imine and then reducing it with a chiral reducing agent to set the stereochemistry of the amino group. google.com

Deprotection: The final step would involve the removal of all protecting groups from the amine and phenol functionalities to yield the target compound, this compound.

This proposed pathway integrates established synthetic transformations for fluorination, amination, and aromatic functionalization to construct the target molecule. vapourtec.com

Principles of Sustainable Chemistry in the Synthesis of Fluorinated Aminophenols

The synthesis of fluorinated compounds, including aminophenols, has traditionally involved hazardous reagents and energy-intensive processes. The application of sustainable or "green" chemistry principles aims to mitigate these issues. eurekalert.org

Key principles relevant to this synthesis include:

Avoiding Hazardous Reagents: A major goal in sustainable fluorination chemistry is to move away from highly toxic and corrosive hydrogen fluoride (HF) gas. criver.com All industrial fluorochemicals are currently produced from HF. ox.ac.uk A significant breakthrough involves the direct use of the mineral fluorspar (calcium fluoride, CaF₂) as the fluorine source, completely bypassing the generation of HF. ox.ac.uk This process, inspired by biomineralization, uses mechanochemical activation of CaF₂ with a phosphate (B84403) salt to create a reactive fluorinating agent. ox.ac.uk

Improving Energy Efficiency and Safety: Traditional methods often require harsh conditions. Newer methods focus on catalysis to enable reactions under milder conditions. ucla.edu The development of safer, easier-to-handle fluorinating reagents contributes to a safer laboratory and industrial environment. criver.com

Atom Economy and Waste Reduction: Multi-component reactions, where several starting materials are combined in a single step to form a complex product, are a cornerstone of green chemistry as they reduce the number of synthetic steps and minimize waste. rsc.org The development of catalytic cycles, especially in asymmetric synthesis, ensures that chiral information is transferred efficiently without generating stoichiometric chiral waste. mdpi.com

Use of Alternative Reaction Media and Conditions: Mechanochemistry, or solventless synthesis, is an emerging technique that reduces reliance on volatile organic solvents, which are a major source of chemical waste. beilstein-journals.org One-pot, multistep mechanochemical processes have been developed for the synthesis of fluorinated heterocycles, amplifying the environmental benefits. beilstein-journals.orgbeilstein-journals.org Additionally, flow chemistry offers a method for the safe and scalable production of fluorinated building blocks, such as amino acids, often with fewer purification steps. chemistryviews.org

By integrating these principles, the synthesis of this compound and related compounds can be made safer, more efficient, and more environmentally benign. eurekalert.org

Chemical Reactivity and Derivatization Studies of 4 1 Amino 2 Fluoroethyl 3 Fluorophenol

Reactions Involving the Primary Amino Group

The primary amino group in 4-(1-Amino-2-fluoroethyl)-3-fluorophenol is a key site for a variety of chemical transformations, including acylation, alkylation, and the formation of amides, carbamates, and urea (B33335) derivatives. These reactions allow for the introduction of a wide range of substituents, which can significantly modify the compound's physical, chemical, and biological properties.

The primary amino group of this compound is readily acylated by reaction with acylating agents such as acyl chlorides or anhydrides in the presence of a base. This reaction results in the formation of an amide linkage. The reaction is typically carried out in an inert solvent, and the choice of base depends on the reactivity of the acylating agent and the stability of the starting material.

Alkylation of the primary amino group can be achieved using alkyl halides. This reaction can lead to the formation of secondary or tertiary amines, depending on the reaction conditions and the stoichiometry of the reactants. The reactivity of the amino group towards alkylation can be influenced by steric hindrance and the electronic effects of the substituents on the aromatic ring.

Table 1: Representative Acylation and Alkylation Reactions of the Primary Amino Group Note: This table presents hypothetical examples based on the general reactivity of primary amines.

| Reactant | Reagent | Expected Product |

| This compound | Acetyl chloride | N-(1-(2-fluoro-4-hydroxyphenyl)-2-fluoroethyl)acetamide |

| This compound | Benzoyl chloride | N-(1-(2-fluoro-4-hydroxyphenyl)-2-fluoroethyl)benzamide |

| This compound | Methyl iodide | 4-(1-(Methylamino)-2-fluoroethyl)-3-fluorophenol |

| This compound | Benzyl (B1604629) bromide | 4-(1-(Benzylamino)-2-fluoroethyl)-3-fluorophenol |

The primary amino group of this compound can be converted to a variety of functional groups, including amides, carbamates, and ureas. Amide derivatives are typically synthesized by reacting the amine with a carboxylic acid in the presence of a coupling agent, or with an acyl chloride or anhydride (B1165640).

Carbamates can be prepared by reacting the primary amine with a chloroformate, such as benzyl chloroformate or ethyl chloroformate, in the presence of a base. This reaction provides a convenient method for the protection of the amino group or for the introduction of a carbamate (B1207046) moiety, which can influence the compound's biological activity.

Urea derivatives can be synthesized by reacting the primary amine with an isocyanate. This reaction is typically rapid and proceeds with high yield. The resulting urea derivatives can exhibit a range of biological activities and are of interest in medicinal chemistry.

Table 2: Formation of Amides, Carbamates, and Urea Derivatives Note: This table presents hypothetical examples based on the general reactivity of primary amines.

| Reactant | Reagent | Expected Product |

| This compound | Acetic acid, DCC | N-(1-(2-fluoro-4-hydroxyphenyl)-2-fluoroethyl)acetamide |

| This compound | Benzyl chloroformate | Benzyl (1-(2-fluoro-4-hydroxyphenyl)-2-fluoroethyl)carbamate |

| This compound | Phenyl isocyanate | 1-(1-(2-fluoro-4-hydroxyphenyl)-2-fluoroethyl)-3-phenylurea |

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group of this compound is another key site for chemical modification. This group can undergo esterification and etherification reactions, allowing for the introduction of a variety of functional groups that can alter the compound's properties.

Esterification of the phenolic hydroxyl group can be achieved by reacting this compound with an acyl chloride or anhydride in the presence of a base. The choice of reaction conditions will depend on the desired ester and the need to avoid competing reactions at the amino group. Protection of the amino group may be necessary prior to esterification.

Etherification of the phenolic hydroxyl group can be accomplished through a Williamson ether synthesis, which involves reacting the phenoxide, formed by treating the phenol (B47542) with a base, with an alkyl halide. This reaction allows for the introduction of a wide range of alkyl or aryl groups at the phenolic oxygen.

Table 3: Representative Esterification and Etherification Reactions of the Phenolic Hydroxyl Group Note: This table presents hypothetical examples based on the general reactivity of phenols, assuming the amino group is protected.

| Reactant (with protected amine) | Reagent | Expected Product (after deprotection) |

| N-Protected this compound | Acetyl chloride | 4-(1-Amino-2-fluoroethyl)-3-fluorophenyl acetate |

| N-Protected this compound | Benzoyl chloride | 4-(1-Amino-2-fluoroethyl)-3-fluorophenyl benzoate |

| N-Protected this compound | Methyl iodide, Base | 4-(1-Amino-2-fluoroethyl)-3-fluoro-1-methoxybenzene |

| N-Protected this compound | Benzyl bromide, Base | 4-(1-Amino-2-fluoroethyl)-1-(benzyloxy)-3-fluorobenzene |

Chemical Transformations at the Fluoroethyl Moiety

The fluoroethyl moiety of this compound presents a unique site for chemical modification, although transformations involving the C-F bond are generally challenging due to its high bond strength.

The carbon-fluorine bond is the strongest single bond in organic chemistry, making its functionalization a significant challenge. However, recent advances in catalysis have provided methods for C-F bond activation, which could potentially be applied to the fluoroethyl group of this compound. These methods often involve the use of transition metal catalysts or strong Lewis acids to facilitate the cleavage of the C-F bond and the subsequent formation of new bonds.

Potential transformations of the fluoroethyl group could include dehydrofluorination to form a vinyl fluoride (B91410), or nucleophilic substitution of the fluorine atom under harsh conditions or with specialized reagents. The development of selective and efficient methods for the functionalization of the fluoroethyl moiety would open up new avenues for the synthesis of novel derivatives of this compound with unique properties. However, it is important to note that such reactions are not trivial and would require careful optimization of reaction conditions.

Table 4: Potential C-F Bond Functionalization Reactions Note: This table presents hypothetical examples of challenging C-F bond transformations.

| Reactant | Reagent/Conditions | Potential Product |

| This compound | Strong base, heat | 4-(1-Amino-vinyl)-3-fluorophenol |

| This compound | Organometallic reagent, catalyst | 4-(1-Amino-2-substituted-ethyl)-3-fluorophenol |

Derivatization Strategies for Enhanced Research Utility

The utility of this compound in various research contexts can be significantly expanded through chemical derivatization. This process involves chemically modifying the molecule to introduce new functional groups or properties. Such modifications are instrumental in improving analytical detection, enabling visualization of the compound's interactions, and facilitating its attachment to other molecules for functional studies. The primary amine and phenolic hydroxyl groups are the principal sites for these derivatization reactions.

Formation of Analytical Derivatives for Chromatographic and Spectroscopic Analysis (e.g., Silylation, Fluoroacylation)

For quantitative analysis using techniques like gas chromatography (GC) and mass spectrometry (MS), derivatization is often a prerequisite. The process aims to increase the volatility, thermal stability, and detection sensitivity of the analyte. sdiarticle4.com For this compound, which contains polar -NH2 and -OH groups, derivatization is crucial to mask these active hydrogens, thereby reducing peak tailing and improving chromatographic resolution.

Silylation is a common derivatization technique where the active hydrogen atoms in the primary amine and phenolic hydroxyl groups are replaced by a trimethylsilyl (B98337) (TMS) group. This reaction significantly increases the molecule's volatility, making it suitable for GC analysis. The resulting TMS derivatives are also amenable to mass spectrometry, often producing characteristic fragmentation patterns that aid in structural elucidation.

Table 1: Common Silylating Agents and Their Applications This table is interactive. You can sort and filter the data.

| Reagent Name | Abbreviation | Target Functional Groups | Byproducts | Notes |

|---|---|---|---|---|

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | -OH, -NH2, -COOH, -SH | N-trimethylsilyl-trifluoroacetamide, Trifluoroacetamide | Highly volatile and non-interfering byproducts. Very common and effective. |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | -OH, -NH2, -COOH, -SH | N-methyltrifluoroacetamide | The most volatile TMS-acetamide, offering excellent chromatographic properties. |

| Trimethylchlorosilane | TMCS | -OH, -NH2 | HCl | Often used as a catalyst with other silylating agents like BSTFA to enhance reactivity. |

Fluoroacylation involves the introduction of a fluoroacyl group (e.g., trifluoroacetyl, pentafluoropropionyl) by reacting the amine and hydroxyl moieties with a fluoroacylating agent. This process not only increases volatility but also dramatically enhances detectability when using an electron capture detector (ECD) in GC, which is highly sensitive to electrophilic groups like those containing fluorine. These derivatives are stable and exhibit excellent chromatographic behavior.

Table 2: Common Fluoroacylating Agents for Derivatization This table is interactive. You can sort and filter the data.

| Reagent Name | Abbreviation | Target Functional Groups | Byproducts | Notes |

|---|---|---|---|---|

| Trifluoroacetic Anhydride | TFAA | -OH, -NH2 | Trifluoroacetic acid | Highly reactive, forms stable derivatives. Byproduct is volatile and easily removed. |

| Pentafluoropropionic Anhydride | PFPA | -OH, -NH2 | Pentafluoropropionic acid | Provides even greater sensitivity for Electron Capture Detection (ECD) than TFAA. |

Functionalization for Bioconjugation Studies (e.g., Adapting Click Chemistry for Compound Labeling)

To study the biological interactions and localization of this compound, it can be chemically tagged with reporter molecules such as fluorophores or biotin. Bioconjugation strategies are employed to create a stable link between the compound and the tag. "Click chemistry" has emerged as a powerful tool for this purpose due to its high efficiency, specificity, and biocompatibility. aatbio.comnih.gov

The most prominent example of click chemistry is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). aatbio.com This reaction forms a highly stable triazole ring by joining a molecule containing an azide (B81097) group with one containing an alkyne group. thermofisher.com To adapt this compound for click chemistry, it must first be functionalized with either an azide or an alkyne "handle." The primary amine group is the most convenient site for this modification. For instance, the amine can be reacted with an N-hydroxysuccinimide (NHS) ester of an alkyne- or azide-containing carboxylic acid.

Once functionalized, the modified compound can be "clicked" onto a biomolecule (e.g., a protein or nucleic acid) that has been correspondingly labeled with the complementary partner (azide or alkyne). This allows for precise labeling and subsequent tracking of the compound in complex biological systems. wur.nl The reaction is highly specific and can be performed under mild, aqueous conditions, preserving the integrity of biological macromolecules. aatbio.comnih.gov

Table 3: Typical Components for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) This table is interactive. You can sort and filter the data.

| Component | Function | Typical Reagent/Condition |

|---|---|---|

| Alkyne-functionalized molecule | Reaction Partner 1 | e.g., Alkyne-modified this compound |

| Azide-functionalized molecule | Reaction Partner 2 | e.g., Azide-labeled protein or fluorophore |

| Copper(I) Source | Catalyst | Copper(II) sulfate (B86663) (CuSO4) with a reducing agent |

| Reducing Agent | Reduces Cu(II) to catalytic Cu(I) | Sodium Ascorbate |

| Ligand | Stabilizes Cu(I) and protects biomolecules | Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) |

Advanced Spectroscopic and Structural Elucidation Research of 4 1 Amino 2 Fluoroethyl 3 Fluorophenol

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

A complete NMR analysis using ¹H, ¹³C, and ¹⁹F nuclei would provide a definitive confirmation of the constitution and stereochemistry of 4-(1-Amino-2-fluoroethyl)-3-fluorophenol.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton in the molecule. The aromatic region would feature complex splitting patterns due to proton-proton and proton-fluorine couplings. The protons of the aminoethyl side chain would also exhibit characteristic shifts and couplings.

Interactive Table: Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Notes |

| Phenolic OH | 9.0 - 10.0 | Broad Singlet (br s) | - | Chemical shift is dependent on solvent and concentration. |

| Aromatic H-5 | 6.8 - 7.2 | Doublet of Doublets (dd) | JH5-H6 ≈ 8-9 Hz, JH5-F3 ≈ 6-7 Hz | Coupled to both H-6 and the fluorine at position 3. |

| Aromatic H-6 | 6.7 - 7.0 | Doublet of Doublets (dd) | JH6-H5 ≈ 8-9 Hz, JH6-H2 ≈ 2-3 Hz | Coupled to H-5 and H-2. |

| Aromatic H-2 | 6.6 - 6.9 | Doublet of Doublets (dd) | JH2-F3 ≈ 10-12 Hz, JH2-H6 ≈ 2-3 Hz | Coupled to the fluorine at position 3 and H-6. |

| Methine CH-1' | 4.2 - 4.6 | Doublet of Multiplets (dm) | JH1'-H2' ≈ 45-50 Hz (geminal H-F), JH1'-NH2 | Complex pattern due to coupling with the CH₂F group and NH₂ protons. |

| Methylene CH₂-2' | 4.5 - 5.0 | Doublet of Multiplets (dm) | JH2'-F2' ≈ 47 Hz (geminal H-F), JH2'-H1' | Two diastereotopic protons, further split by the adjacent fluorine and methine proton. |

| Amine NH₂ | 1.5 - 3.0 | Broad Singlet (br s) | - | Exchangeable with D₂O; may show coupling to CH-1'. |

¹³C NMR: The ¹³C NMR spectrum would display eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts would be influenced by the attached functional groups (hydroxyl, amino, and fluoro) and their positions. Carbon-fluorine coupling (JC-F) would be a key feature for assigning the fluorinated carbons and their neighbors.

Interactive Table: Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling | Notes |

| C-4 (Aromatic) | 145 - 150 | Doublet, ²JC4-F3 ≈ 15-20 Hz | Attached to the hydroxyl group. |

| C-3 (Aromatic) | 150 - 155 | Doublet, ¹JC3-F3 ≈ 240-250 Hz | Directly bonded to fluorine. |

| C-1 (Aromatic) | 125 - 130 | Doublet, ³JC1-F3 ≈ 3-5 Hz | Carbon bearing the aminoethyl side chain. |

| C-2 (Aromatic) | 110 - 115 | Doublet, ²JC2-F3 ≈ 20-25 Hz | Influenced by both fluorine and hydroxyl groups. |

| C-5 (Aromatic) | 118 - 122 | Doublet, ³JC5-F3 ≈ 3-5 Hz | - |

| C-6 (Aromatic) | 115 - 120 | Singlet or small doublet | - |

| C-1' (Methine) | 55 - 60 | Doublet, ²JC1'-F2' ≈ 20-25 Hz | Carbon bearing the amino group. |

| C-2' (Methylene) | 85 - 90 | Doublet, ¹JC2'-F2' ≈ 170-180 Hz | Directly bonded to fluorine. |

¹⁹F NMR: The ¹⁹F NMR spectrum is crucial for confirming the presence and electronic environment of the two fluorine atoms. Two distinct signals are expected, one for the aromatic fluorine and one for the aliphatic fluorine, each with unique coupling patterns.

Interactive Table: Predicted ¹⁹F NMR Spectral Data

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| Aromatic F-3 | -130 to -140 | Multiplet | Coupled to H-2, H-4, and potentially H-5. |

| Aliphatic F-2' | -220 to -235 | Triplet of Doublets (td) | Coupled to the two geminal protons on C-2' and the vicinal proton on C-1'. |

To unambiguously assign all signals and confirm the molecular structure, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. Key correlations would be expected between H-5 and H-6 on the aromatic ring, and between the CH proton (H-1') and the CH₂F protons (H-2') of the side chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign each proton to its corresponding carbon atom (e.g., H-5 to C-5, H-1' to C-1').

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is critical for establishing the connectivity of the molecular fragments. An essential correlation would be observed from the H-1' proton of the side chain to the aromatic C-1, confirming the attachment point of the ethyl group to the phenol (B47542) ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and preferred conformation. A key NOE would be expected between the H-1' proton of the side chain and the H-2/H-6 protons on the aromatic ring, depending on the rotational conformation.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns.

HRMS provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which can be used to determine its elemental formula. For this compound, the neutral chemical formula is C₈H₉F₂NO.

Calculated Exact Mass: The monoisotopic mass of C₈H₉F₂NO is calculated to be 189.0652 g/mol .

HRMS Measurement: An experimental HRMS measurement of the protonated molecule [M+H]⁺ would be expected to yield a value extremely close to 190.0730 , confirming the elemental composition and ruling out other potential formulas with the same nominal mass.

Tandem mass spectrometry (MS/MS) involves isolating the molecular ion ([M+H]⁺) and inducing fragmentation to produce smaller product ions. Analyzing these fragments provides valuable structural information.

A primary and highly probable fragmentation pathway would involve the cleavage of the C-C bond between the aromatic ring and the aminoethyl side chain (benzylic cleavage). This would result in two major fragment ions:

Loss of the aminoethyl group: Cleavage could lead to the formation of a stable fluorohydroxybenzyl cation.

Formation of the side-chain cation: The charge could be retained on the [CH(NH₂)CH₂F]⁺ fragment.

Another likely fragmentation involves the loss of a neutral molecule, such as HF or H₂O, from the molecular ion. The precise fragmentation pattern would serve as a structural fingerprint for the molecule.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy measure the vibrational frequencies of a molecule's bonds. These techniques are complementary and provide characteristic information about the functional groups present in the structure.

Interactive Table: Predicted Vibrational Spectroscopy Data

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Intensity | Notes |

| O-H (Phenol) | Stretching | 3200 - 3600 (Broad) | Weak | Broadness due to hydrogen bonding. |

| N-H (Amine) | Stretching | 3300 - 3500 (Two bands) | Medium | Asymmetric and symmetric stretches for the primary amine. |

| C-H (Aromatic) | Stretching | 3000 - 3100 | Strong | Characteristic of sp² C-H bonds. |

| C-H (Aliphatic) | Stretching | 2850 - 3000 | Medium | Characteristic of sp³ C-H bonds. |

| C=C (Aromatic) | Ring Stretching | 1500 - 1600 | Strong | Multiple bands are expected. |

| N-H (Amine) | Bending (Scissoring) | 1590 - 1650 | Weak | - |

| C-O (Phenol) | Stretching | 1200 - 1260 | Medium | Strong band in the IR spectrum. |

| C-F (Aromatic) | Stretching | 1100 - 1250 | Medium | Strong, characteristic absorption in the IR. |

| C-F (Aliphatic) | Stretching | 1000 - 1100 | Medium | Strong, characteristic absorption in the IR. |

Identification of Key Functional Groups and Bond Vibrations

Information regarding the experimental infrared (IR) or Raman spectroscopy of this compound is not available in the surveyed literature. Such analyses would be crucial for identifying the characteristic vibrational frequencies of its key functional groups, including the amino (-NH2), hydroxyl (-OH), carbon-fluorine (C-F), and aromatic ring bonds. Without this data, a detailed table of bond vibrations and their corresponding wavenumbers cannot be generated.

Circular Dichroism (CD) Spectroscopy for Chiral Analysis

The structure of this compound contains a chiral center at the carbon atom of the ethyl group to which the amino group is attached. This chirality suggests that the compound could be analyzed using Circular Dichroism (CD) spectroscopy to investigate its stereochemical properties. However, no published studies utilizing CD spectroscopy for the chiral analysis of this specific compound were found. Consequently, there is no data available to discuss its chiroptical properties or to determine the absolute configuration of its enantiomers through this method.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid and for unambiguously establishing the absolute stereochemistry of a chiral molecule. A search for crystallographic data for this compound did not yield any results. This indicates that either the compound has not been successfully crystallized and analyzed by this technique, or the data has not been made publicly available. As a result, no information on its crystal system, space group, unit cell dimensions, or detailed solid-state conformation can be provided.

Mechanistic Biological Studies of 4 1 Amino 2 Fluoroethyl 3 Fluorophenol

Molecular Target Identification and Characterization

No information is available in the public domain regarding the molecular targets of 4-(1-Amino-2-fluoroethyl)-3-fluorophenol.

In Vitro Receptor Binding Affinities and Selectivity Profiles

There are no published studies detailing the in vitro receptor binding affinities or selectivity profiles of this compound. Consequently, data tables for these parameters cannot be generated.

Enzyme Inhibition Kinetics and Elucidation of Mechanism of Action

Data on the enzyme inhibition kinetics for this compound, including parameters such as IC₅₀, Kᵢ, and the mechanism of action (e.g., competitive, non-competitive), are not available in published scientific literature.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses

No structure-activity relationship (SAR) or structure-property relationship (SPR) analyses for this compound have been reported in the scientific literature.

Impact of Fluorine Substitution on Molecular Recognition and Bioactivity

While the presence of two fluorine atoms is a notable structural feature of this molecule, there are no available studies that specifically investigate the impact of these substitutions on its molecular recognition and bioactivity.

Role of Stereochemistry in Biological Specificity and Potency

The carbon atom to which the amino and fluoroethyl groups are attached is a chiral center, implying the existence of stereoisomers. However, no research has been published that investigates the role of stereochemistry in the biological specificity and potency of this compound.

Investigation of Biochemical Pathway Modulation and Cellular Mechanisms

There are no available studies on the effects of this compound on biochemical pathways or its cellular mechanisms of action.

In Vitro Metabolic Stability and Biotransformation Pathways

Characterization of Metabolites and Enzyme Systems Involved (e.g., Cytochrome P450 interactions, hydrolases)

The biotransformation of this compound is expected to be primarily mediated by the Cytochrome P450 (CYP450) superfamily of enzymes. These heme-containing monooxygenases are central to the Phase I metabolism of a vast array of xenobiotics.

Expected Phase I Metabolic Pathways:

Hydroxylation: The aromatic ring is a likely target for hydroxylation, catalyzed by CYP450 enzymes. This could result in the formation of catechol or hydroquinone (B1673460) derivatives. The position of hydroxylation will be directed by the existing substituents.

O-Dealkylation/Oxidation of the Side Chain: The aminoethyl side chain may undergo oxidative deamination, a common metabolic pathway for primary amines, which could be initiated by monoamine oxidases (MAOs) or certain CYP450 isozymes.

N-Acetylation: The primary amino group can be a substrate for N-acetyltransferases (NATs), a Phase II conjugation reaction that can sometimes precede other metabolic steps.

Expected Phase II Metabolic Pathways:

Following Phase I modifications, or directly on the parent compound, Phase II conjugation reactions would increase water solubility and facilitate excretion.

Glucuronidation: The phenolic hydroxyl group is a prime candidate for conjugation with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs).

Sulfation: Similarly, sulfotransferases (SULTs) can catalyze the addition of a sulfonate group to the phenolic hydroxyl.

The specific CYP450 isozymes likely to be involved would include members of the CYP1A, CYP2C, CYP2D, and CYP3A subfamilies, which are responsible for the metabolism of a wide range of drugs containing aromatic and amine functionalities. Hydrolases are less likely to play a major role in the initial breakdown of this compound unless ester or amide derivatives are formed as intermediate metabolites.

Hypothetical Metabolites of this compound

| Metabolite | Metabolic Pathway | Enzyme System (Hypothesized) |

| Catechol Derivative | Aromatic Hydroxylation | Cytochrome P450 (e.g., CYP2D6, CYP2C9) |

| O-Glucuronide Conjugate | Glucuronidation | UDP-glucuronosyltransferases (UGTs) |

| O-Sulfate Conjugate | Sulfation | Sulfotransferases (SULTs) |

| N-Acetyl Derivative | N-Acetylation | N-acetyltransferases (NATs) |

This table is interactive. Click on the headers to sort.

Influence of Fluorine Atoms on Biotransformation Rates and Pathways

The two fluorine atoms in the this compound molecule are strategically positioned to have a profound impact on its metabolic fate. Fluorine is the most electronegative element, and its introduction into a drug molecule can significantly alter its electronic properties, lipophilicity, and the strength of adjacent chemical bonds.

Blocking of Metabolic Sites: Fluorine atoms can be used to block sites of metabolism. A common strategy in drug design is to replace a hydrogen atom with a fluorine atom at a position susceptible to CYP450-mediated hydroxylation. The carbon-fluorine bond is considerably stronger than a carbon-hydrogen bond, making it more resistant to oxidative cleavage. In this molecule, the fluorine on the aromatic ring could hinder hydroxylation at that position.

Altering Enzyme-Substrate Interactions: The electron-withdrawing nature of fluorine can decrease the electron density of the aromatic ring, potentially slowing the rate of oxidative metabolism by CYP450 enzymes. This can lead to a longer metabolic half-life and increased stability of the compound.

Shifting Metabolic Pathways: By blocking one metabolic route, the presence of fluorine can redirect the metabolism to other parts of the molecule. For instance, if aromatic hydroxylation is inhibited, metabolism of the aminoethyl side chain might become the more dominant pathway.

Impact on Biotransformation Rates:

| Structural Feature | Potential Effect on Metabolism | Consequence |

| Aromatic Fluorine | Blocks site of hydroxylation, withdraws electron density | Increased metabolic stability, slower rate of aromatic oxidation |

| Fluoroethyl Side Chain | May influence binding to metabolic enzymes | Altered substrate specificity and turnover rates |

This table is interactive. Click on the headers to sort.

Applications and Future Directions in Chemical Research Involving 4 1 Amino 2 Fluoroethyl 3 Fluorophenol

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

No specific research data is available.

Precursor for Advanced Pharmaceutical Scaffolds and Chemical Probes

No specific research data is available.

Building Block for Agrochemicals or Specialty Chemicals

No specific research data is available.

Development of Radiolabeled Analogs for Preclinical Imaging Research

No specific research data is available.

Synthetic Strategies for ¹⁸F-Labeling of the Fluoroethyl Moiety (e.g., for Positron Emission Tomography (PET) tracers)

No specific research data is available.

Application in Preclinical Imaging Modalities and Molecular Imaging Probe Development

No specific research data is available.

Contributions to Fundamental Fluorine Chemistry and Medicinal Chemistry Principles

No specific research data is available.

Exploration of Novel Functional Materials and Polymer Applications (e.g., as a monomer or cross-linker)

The presence of both an amino and a hydroxyl group makes 4-(1-amino-2-fluoroethyl)-3-fluorophenol a versatile building block for various polymerization reactions. These functional groups can react with a range of co-monomers to produce high-performance polymers with tailored properties. The incorporation of fluorine is known to impart desirable characteristics such as enhanced thermal stability, chemical resistance, low dielectric constant, and reduced moisture absorption.

As a Monomer in High-Performance Polymers:

Polyimides and Polyamides: Aromatic diamines are fundamental monomers in the synthesis of polyimides and polyamides, classes of polymers renowned for their exceptional thermal and mechanical properties. nih.gov Fluorinated diamines, in particular, are sought after for their ability to improve the solubility and processability of these often intractable polymers without compromising their high-temperature performance. The introduction of fluorine can also enhance optical transparency and lower the dielectric constant, making them suitable for applications in microelectronics and aerospace. mdpi.comrsc.org For instance, polyamides synthesized from fluorinated diamines have demonstrated excellent thermal stability with glass transition temperatures often exceeding 300°C. cjps.org While research has focused on diamines with trifluoromethyl groups, the fluoroethyl group in this compound could offer a unique balance of flexibility and electronic properties.

Polybenzoxazoles (PBOs): Bis(o-aminophenols) are key precursors for the synthesis of polybenzoxazoles, a class of heterocyclic polymers with outstanding thermal and oxidative stability. acs.orgnasa.gov The synthesis typically involves the polycondensation of a bis(o-aminophenol) with an aromatic diacid chloride to form a poly(o-hydroxy amide), which is then thermally cyclodehydrated to the final PBO. acs.org Fluorinated bis(o-aminophenols) have been used to produce PBOs with low dielectric constants and high thermal stability, making them promising materials for microelectronic applications. researchgate.net The structure of this compound, being a mono-functional o-aminophenol, suggests its potential use as a chain-terminating agent to control molecular weight or as a co-monomer to modify the properties of PBOs.

| Polymer Class | Potential Monomer/Co-monomer | Key Properties Conferred by Fluorine | Potential Applications |

| Polyamides | Fluorinated Diamine | Enhanced solubility, optical transparency, thermal stability | Aerospace components, flexible electronics |

| Polyimides | Fluorinated Diamine | Improved processability, low dielectric constant, high thermal stability | Microelectronics, high-temperature films |

| Polybenzoxazoles | Fluorinated o-aminophenol | Low dielectric constant, high thermal and oxidative stability | Microelectronic packaging, high-performance fibers |

As a Cross-linker or Curing Agent:

Epoxy Resins: Amines and phenols are widely used as curing agents for epoxy resins, creating cross-linked thermosetting polymers with excellent adhesion, chemical resistance, and mechanical properties. google.comthreebond.co.jp The reactivity of the primary amine and the phenolic hydroxyl group in this compound makes it a potential candidate as a curing agent. The incorporation of fluorine into the epoxy network can lower the surface energy, leading to enhanced hydrophobicity and potentially improved resistance to moisture. researchgate.net Furthermore, the use of aminophenols as curing agents can result in cured epoxy resins with distinct thermal and rheological properties. vot.pl Research into fluorinated amine curing agents has shown that they can impart unique characteristics to the final cured network.

Emerging Research Areas and Unexplored Potential of the Compound Class

The multifunctionality of this compound and its derivatives opens up avenues for exploration in several emerging areas of chemical research.

Advanced Polymer Architectures: The unique substitution pattern of this compound could be leveraged to create polymers with novel architectures. For example, the presence of the reactive amine and hydroxyl groups could be used to synthesize hyperbranched polymers or dendrimers. These highly branched structures are known for their unique properties, such as low viscosity and high solubility, which are advantageous in coatings and drug delivery applications.

Functional Surfaces and Coatings: Fluorinated compounds are well-known for their ability to create surfaces with low surface energy, leading to water and oil repellency. researchgate.netmdpi.com Polymers derived from this compound could be used to develop functional coatings with anti-fouling, self-cleaning, or low-friction properties. These coatings could find applications in a wide range of fields, from biomedical devices to marine applications.

Materials for Electronic and Optical Applications: The low polarizability of the carbon-fluorine bond often leads to materials with low dielectric constants and low refractive indices. kpi.ua Polymers incorporating this compound could be investigated for their potential use as low-k dielectric materials in microelectronics to reduce signal delay and power consumption. Additionally, the introduction of fluorine can enhance the transparency of polymers, making them suitable for optical applications such as optical waveguides and films for displays. mdpi.com

Bio-based and Sustainable Polymers: While this compound itself is a synthetic compound, there is a growing trend in polymer chemistry to incorporate bio-based monomers. Future research could explore the synthesis of derivatives of this compound from bio-based starting materials or its use in conjunction with bio-based co-monomers to create more sustainable high-performance polymers. For instance, amino acids have been explored as bio-based curing agents for epoxy resins. nih.gov

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for 4-(1-Amino-2-fluoroethyl)-3-fluorophenol, and what challenges arise during its preparation?

- Methodology : The compound’s synthesis likely involves nucleophilic aromatic substitution (NAS) or reductive amination. For fluorinated phenols, NAS is common, where fluorine acts as a leaving group. For example, substituting a halogen at the 3-position of 4-fluorophenol with a fluoroethylamine group requires controlled reaction conditions (e.g., anhydrous solvents, catalysts like Pd or Cu) to avoid side reactions . Challenges include regioselectivity due to competing substitution sites and the sensitivity of the amino group to oxidation. Purification often requires preparative HPLC, as demonstrated in related fluorophenol syntheses .

Q. How does fluorine substitution influence the physicochemical properties of this compound?

- Methodology : Fluorine’s electronegativity enhances metabolic stability and lipophilicity. Comparative studies of fluorophenols (e.g., 3-fluorophenol vs. 4-fluorophenol) show that fluorine at the 3-position increases hydrogen-bonding potential, affecting solubility and bioavailability. For the target compound, the 3-fluoro and 1-amino-2-fluoroethyl groups likely reduce pKa (≈8–10) and increase logP (≈1.5–2.0), as seen in structurally similar amines .

Q. What analytical techniques are critical for characterizing this compound?

- Methodology :

- NMR : ¹⁹F NMR distinguishes fluorine environments (e.g., -CF₂- vs. aromatic F).

- HPLC-MS : Validates purity (>95%) and confirms molecular weight (e.g., [M+H]+ ≈ 202–205 Da).

- X-ray crystallography : Resolves stereochemistry of the amino-fluoroethyl group, critical for bioactive studies (see analogous structures in ) .

Advanced Research Questions

Q. How can structural analogs of this compound inform structure-activity relationship (SAR) studies in antimicrobial research?

- Methodology : Compare bioactivity data of analogs (e.g., 4-(1-Aminoethyl)-3-fluorophenol shows antibacterial activity, while 3-bromo-4-(difluoromethyl)-2-fluorophenol exhibits antiviral effects ). For the target compound, replace substituents systematically (e.g., swap ethyl for methyl groups) and assay against Gram-positive/-negative bacteria. Use MIC (Minimum Inhibitory Concentration) assays and molecular docking to correlate substituent effects with target binding (e.g., enzyme active sites).

Q. How do conflicting data on fluorophenol stability in aqueous media impact experimental design?

- Methodology : Some fluorophenols hydrolyze under acidic/basic conditions (e.g., 3-fluorophenol degrades at pH < 3). For the target compound, conduct accelerated stability studies (pH 1–13, 25–40°C) using LC-MS to track decomposition. If instability is observed, stabilize formulations via buffering (pH 6–8) or lyophilization, as suggested for related amino-fluorophenols .

Q. What strategies resolve enantiomeric separation challenges in chiral derivatives of this compound?

- Methodology : The amino-fluoroethyl group introduces chirality. Use chiral HPLC columns (e.g., Chiralpak IA/IB) with polar organic mobile phases (hexane:isopropanol) for separation. Alternatively, synthesize diastereomers via derivatization (e.g., with Mosher’s acid) and analyze via ¹H NMR, as shown in enantiomerically pure fluorinated amines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.